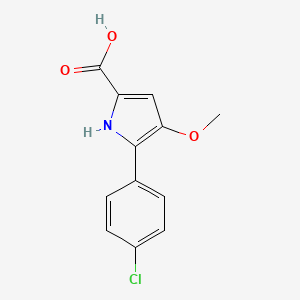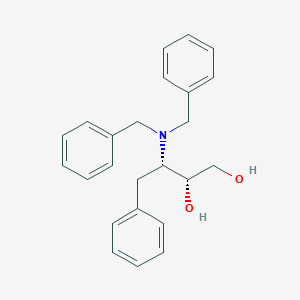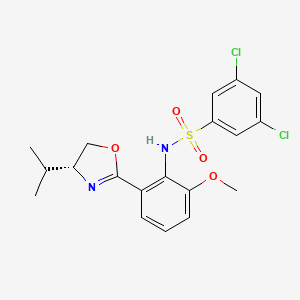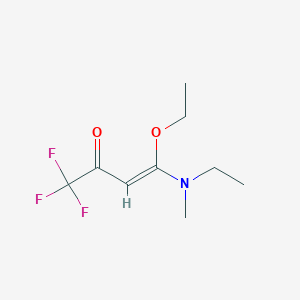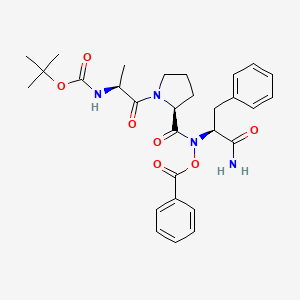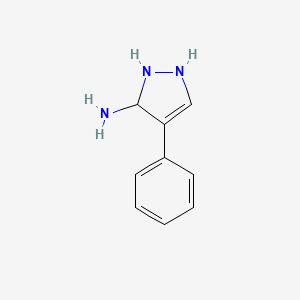![molecular formula C22H26O5S B12855113 (4AR,7S,8R,8aR)-8-(benzyloxy)-6-(ethylthio)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B12855113.png)
(4AR,7S,8R,8aR)-8-(benzyloxy)-6-(ethylthio)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4AR,7S,8R,8aR)-8-(benzyloxy)-6-(ethylthio)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol is a complex organic molecule with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a hexahydropyrano[3,2-d][1,3]dioxin core, which is a bicyclic structure containing oxygen atoms, and is substituted with benzyloxy, ethylthio, and phenyl groups. The stereochemistry of the molecule is defined by the specific configuration of its chiral centers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4AR,7S,8R,8aR)-8-(benzyloxy)-6-(ethylthio)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol can be achieved through a multi-step synthetic route. One possible approach involves the following steps:
Formation of the Hexahydropyrano[3,2-d][1,3]dioxin Core: This can be achieved through a cyclization reaction of a suitable diol precursor with a dihalide under basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Introduction of the Ethylthio Group: The ethylthio group can be introduced through a thiolation reaction using ethylthiol and a suitable electrophile.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and ethylthio groups, to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the benzyloxy group to a benzyl group.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the benzyloxy and ethylthio groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, (4AR,7S,8R,8aR)-8-(benzyloxy)-6-(ethylthio)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biology, this compound can be used as a probe to study the interactions of its functional groups with biological macromolecules. It can also be used in the development of new biochemical assays.
Medicine
In medicine, the compound has potential applications as a lead compound for the development of new drugs. Its unique structure and functional groups may confer specific biological activities, such as enzyme inhibition or receptor modulation.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure and functional groups may impart desirable properties to the materials.
作用機序
The mechanism of action of (4AR,7S,8R,8aR)-8-(benzyloxy)-6-(ethylthio)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The benzyloxy, ethylthio, and phenyl groups may interact with specific binding sites on the target molecules, leading to modulation of their activity. The hexahydropyrano[3,2-d][1,3]dioxin core may also play a role in stabilizing the interactions with the target molecules.
類似化合物との比較
Similar Compounds
- (4AR,7S,8R,8aR)-8-(methoxy)-6-(methylthio)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol
- (4AR,7S,8R,8aR)-8-(benzyloxy)-6-(methylthio)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol
- (4AR,7S,8R,8aR)-8-(benzyloxy)-6-(ethylthio)-2-(4-methylphenyl)hexahydropyrano[3,2-d][1,3]dioxin-7-ol
Uniqueness
The uniqueness of (4AR,7S,8R,8aR)-8-(benzyloxy)-6-(ethylthio)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol lies in its specific combination of functional groups and stereochemistry. The presence of the benzyloxy, ethylthio, and phenyl groups, along with the specific configuration of the chiral centers, imparts unique chemical and biological properties to the compound. This makes it a valuable compound for research and development in various fields.
特性
分子式 |
C22H26O5S |
|---|---|
分子量 |
402.5 g/mol |
IUPAC名 |
(4aR,7S,8R,8aR)-6-ethylsulfanyl-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol |
InChI |
InChI=1S/C22H26O5S/c1-2-28-22-18(23)20(24-13-15-9-5-3-6-10-15)19-17(26-22)14-25-21(27-19)16-11-7-4-8-12-16/h3-12,17-23H,2,13-14H2,1H3/t17-,18+,19-,20-,21?,22?/m1/s1 |
InChIキー |
SYBHNKGJBUSZOA-RLCYQCIGSA-N |
異性体SMILES |
CCSC1[C@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)O |
正規SMILES |
CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


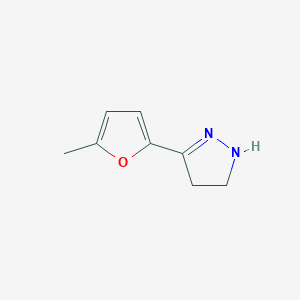
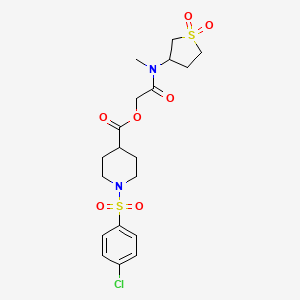
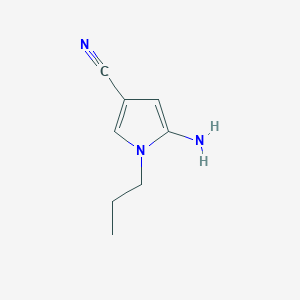
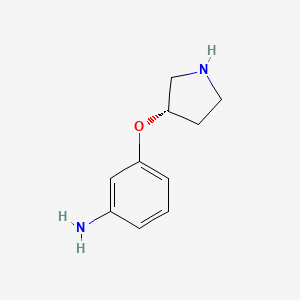
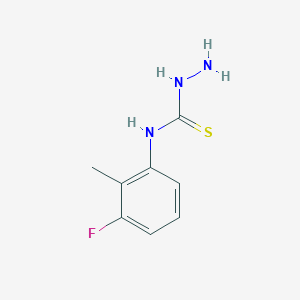
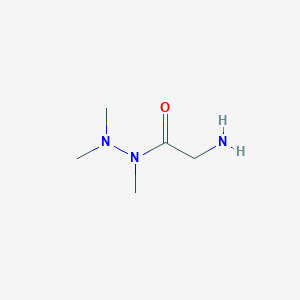
![zinc;3-[18-(2-carboxylatoethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron](/img/structure/B12855089.png)
